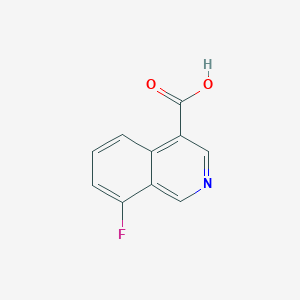

8-Fluoroisoquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBNRTQVPCOTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Fluoroisoquinoline 4 Carboxylic Acid

Retrosynthetic Analysis of the 8-Fluoroisoquinoline-4-carboxylic Acid Scaffold

A logical retrosynthetic analysis of this compound suggests several primary disconnection points, leveraging established isoquinoline (B145761) synthetic strategies. The target molecule can be conceptually disassembled to identify viable starting materials and key intermediates.

One common approach involves disconnecting the C4-C4a and N2-C3 bonds, which is characteristic of syntheses building the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. This leads back to a fluorinated aromatic precursor, such as a derivative of 2-amino-3-fluorobenzaldehyde (B155958) or a related compound, and a two-carbon component that can provide the C3 and C4 atoms, with the C4 atom bearing the carboxylic acid functionality or a precursor to it. This strategy is reminiscent of the Friedländer annulation, which, although primarily for quinolines, provides a conceptual basis for the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl, such as pyruvic acid or its esters wikipedia.org.

Another powerful retrosynthetic strategy is based on the Pomeranz-Fritsch reaction . This involves the disconnection of the N2-C1 and C4-C4a bonds. This pathway leads to a fluorinated benzaldehyde (B42025) and an aminoacetal derivative. To achieve the C4-carboxylic acid substitution, a modified precursor that incorporates this functionality would be necessary.

A third approach, based on the Bischler-Napieralski reaction, disconnects the N2-C1 and C1-C8a bonds researchgate.netpharmaguideline.com. This route starts from a fluorinated phenethylamine (B48288) derivative, which is acylated and then cyclized. For the synthesis of a 4-carboxy derivative, the phenethylamine precursor would need to be appropriately substituted on the ethylamine (B1201723) side chain to facilitate the introduction of the carboxylic acid group, a non-trivial synthetic challenge.

These retrosynthetic pathways highlight the central challenge: the regioselective construction of the isoquinoline core while ensuring the correct placement and compatibility of the fluoro and carboxylic acid groups.

Precursor Synthesis and Advanced Building Block Approaches

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors. These building blocks must contain the necessary functionalities arranged in the correct positions to ensure the desired regiochemical outcome of the cyclization reaction.

The synthesis of the target molecule necessitates a benzene ring precursor appropriately substituted with a fluorine atom and functional groups that can participate in the isoquinoline ring formation. A common and versatile precursor is a 2-amino-3-fluorobenzaldehyde or a related derivative.

The synthesis of 2-amino-3-fluorobenzoic acid, a potential starting material, has been described. One route begins with 2-fluoroaniline, which can be converted to 7-fluoroisatin (B1296980). Subsequent oxidative cleavage of the isatin (B1672199) ring with hydrogen peroxide in a basic medium yields 2-amino-3-fluorobenzoic acid. This intermediate can then be further functionalized to provide the necessary aldehyde group for cyclization.

Alternatively, strategies starting from 3,4-difluorobenzaldehyde (B20872) can be envisioned. Regioselective introduction of an amino group at the C2 position, ortho to the aldehyde, would provide a suitable precursor. This can be challenging due to the directing effects of the existing substituents, but modern synthetic methods, such as directed ortho-lithiation followed by amination, offer potential solutions.

The following table summarizes key fluorinated aromatic intermediates and their synthetic approaches.

| Precursor | Starting Material(s) | Key Transformation(s) |

|---|---|---|

| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaniline | Formation of 7-fluoroisatin followed by oxidative cleavage. |

| 2-Amino-3-fluorobenzaldehyde | 2-Amino-3-fluorobenzoic acid | Reduction of the carboxylic acid to an alcohol, followed by oxidation. |

The introduction of the carboxylic acid group at the C4 position of the isoquinoline ring requires a precursor that carries this functionality or a latent form of it. In syntheses that build the pyridine ring, this often involves a C2 fragment that reacts with the aromatic amine.

Pyruvic acid and its derivatives are common precursors in quinoline (B57606) synthesis, such as in the Doebner reaction, which produces quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid nih.govquickcompany.in. The principles of this reaction can be conceptually applied to the synthesis of isoquinoline-4-carboxylic acids. The synthesis of pyruvic acid itself can be achieved by the distillation of tartaric acid with a dehydrating agent like potassium bisulfate chemscene.com. Substituted pyruvic acids can be prepared through various organic reactions, including the oxidation of corresponding lactic acids or the hydrolysis of acyl cyanides.

For a Friedländer-type synthesis of the target isoquinoline, a reaction between 2-amino-3-fluorobenzaldehyde and ethyl pyruvate (B1213749) could be envisioned to form ethyl 8-fluoroisoquinoline-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

The following table outlines methodologies for synthesizing precursors containing the carboxylic acid functionality.

| Precursor Type | Example | Synthetic Approach |

|---|---|---|

| α-Keto Acid | Pyruvic acid | Dehydration and distillation of tartaric acid chemscene.com. |

| α-Keto Ester | Ethyl pyruvate | Esterification of pyruvic acid. |

Cyclization and Ring-Forming Reactions for the Isoquinoline Core

The construction of the isoquinoline ring is the pivotal step in the synthesis. The choice of cyclization strategy is dictated by the available precursors and the need for regiochemical control.

Achieving the desired 8-fluoro substitution pattern requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic cyclization.

A notable example of a regioselective synthesis leading to an 8-fluoro-substituted isoquinoline core is the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) nih.gov. This synthesis utilizes a directed ortho-lithiation strategy. Starting from N-pivaloyl-3-fluorophenylethylamine, treatment with butyllithium (B86547) directs lithiation to the position ortho to the fluorine atom (the future C8 position). Trapping this lithiated species with dimethylformamide (DMF) introduces a formyl group, which then participates in an acid-catalyzed cyclization to form the 8-fluoro-3,4-dihydroisoquinoline hydrochloride. Subsequent aromatization would yield the 8-fluoroisoquinoline (B92601) scaffold.

In the context of a Pomeranz-Fritsch reaction, the cyclization of a Schiff base derived from a 2-fluoro-substituted benzaldehyde would be expected to proceed with the electrophilic attack occurring at the position para to the fluorine atom, which would lead to a 7-fluoroisoquinoline. To achieve the 8-fluoro isomer, the cyclization would need to be directed ortho to the fluorine, which is generally less favored unless other directing groups are present or specific reaction conditions are employed.

The Bischler-Napieralski reaction relies on the cyclization of a β-phenylethylamide. For the synthesis of an 8-fluoroisoquinoline, a 2-fluorophenylethylamine precursor would be required. The regioselectivity of the cyclization would depend on the electronic nature of the acyl group and the reaction conditions, with cyclization potentially occurring at either the C6 or C2 position relative to the ethylamine substituent. Achieving exclusive cyclization to form the 8-fluoro isomer can be challenging.

The carboxylic acid group at the C4 position can be introduced either directly during the cyclization reaction or indirectly by functionalizing the isoquinoline core after its formation.

Direct Incorporation:

A direct approach would involve a cyclization reaction where one of the precursors already contains the carboxylic acid or an ester group. A Friedländer-type annulation between 2-amino-3-fluorobenzaldehyde and ethyl pyruvate is a plausible direct route wikipedia.org. The reaction would proceed through an initial condensation followed by cyclodehydration to yield ethyl 8-fluoroisoquinoline-4-carboxylate. Subsequent hydrolysis of the ester would furnish the target carboxylic acid. This method is attractive due to its convergence and atom economy.

The Combes quinoline synthesis, which reacts anilines with β-diketones, can also be adapted to produce quinoline-4-carboxylic acid derivatives and provides a conceptual framework for isoquinoline synthesis wikipedia.orgquimicaorganica.org. A similar reaction pathway for isoquinolines could potentially be developed with appropriately substituted precursors.

Indirect Incorporation:

Indirect methods involve the formation of an 8-fluoroisoquinoline with a different substituent at the C4 position, which is then converted to a carboxylic acid in a subsequent step. This multi-step approach can sometimes offer greater flexibility and may be necessary if direct methods are low-yielding or incompatible with the desired substitution pattern.

One such strategy would be the synthesis of 4-methyl-8-fluoroisoquinoline. The methyl group could then be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The harsh conditions of these oxidations, however, may not be compatible with the isoquinoline ring system. A milder alternative would be a two-step process involving radical bromination of the methyl group followed by hydrolysis and oxidation.

Another indirect route could involve the synthesis of 8-fluoroisoquinoline-4-carbaldehyde. This aldehyde could then be oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents, such as silver oxide or potassium permanganate under controlled conditions.

A more modern approach could involve the direct C-H functionalization of 8-fluoroisoquinoline. While challenging, transition-metal-catalyzed carboxylation reactions at the C4 position could provide a direct route to the target molecule from the parent 8-fluoroisoquinoline. However, achieving high regioselectivity for the C4 position in the presence of the fluorine atom and the nitrogen in the ring would be a significant synthetic hurdle.

The following table summarizes direct and indirect strategies for incorporating the C4-carboxylic acid group.

| Strategy | Method | Description |

|---|---|---|

| Direct | Friedländer-type Annulation | Reaction of 2-amino-3-fluorobenzaldehyde with ethyl pyruvate followed by hydrolysis. |

| Indirect | Oxidation of a 4-Methyl Group | Synthesis of 4-methyl-8-fluoroisoquinoline followed by oxidation of the methyl group. |

| Indirect | Oxidation of a 4-Formyl Group | Synthesis of 8-fluoroisoquinoline-4-carbaldehyde followed by oxidation. |

| Indirect | C-H Carboxylation | Direct carboxylation of 8-fluoroisoquinoline at the C4 position using transition-metal catalysis. |

Directed Fluorination Approaches for Isoquinoline Systems

Directed fluorination strategies offer a powerful means to introduce fluorine atoms at specific positions within the isoquinoline nucleus. These methods often rely on the use of a directing group to guide the fluorinating agent to a particular C-H bond, enabling high regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution.

One prominent strategy involves the use of a directing group, such as an 8-aminoquinoline (B160924) auxiliary, in concert with a transition metal catalyst. While direct C-H fluorination of the isoquinoline core at the 8-position is not extensively documented, analogous copper-mediated ortho-C-H radiofluorination of aromatic carboxylic acids protected as 8-aminoquinoline benzamides provides a strong precedent. nih.govnih.gov This approach utilizes a nucleophilic fluoride (B91410) source and demonstrates the feasibility of directing a functionalization to the position ortho to a coordinating group.

A hypothetical directed fluorination approach to this compound could be envisioned starting from a precursor bearing a directing group at a position that would favor C-8 fluorination. For instance, an appropriately substituted isoquinoline with a directing group at the C-7 or N-2 position could facilitate the introduction of fluorine at the C-8 position. The choice of the fluorinating agent is also critical, with electrophilic sources like Selectfluor or nucleophilic sources in combination with a suitable catalyst being the primary options. researchgate.net

The regioselectivity of electrophilic fluorination on the isoquinoline system is highly dependent on the reaction conditions and the substituents already present on the ring. In the absence of a strong directing group, a mixture of isomers is often obtained. Therefore, the development of highly regioselective direct C-H fluorination methods remains an active area of research.

A plausible, albeit challenging, alternative synthetic route could involve the construction of the fluorinated benzene ring prior to the formation of the isoquinoline core. This would involve starting with a fluorinated building block that already contains the fluorine atom at the desired position.

Methodological Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimization of Directed Ortho-Lithiation:

The synthesis of the key intermediate, 8-fluoro-3,4-dihydroisoquinoline, can be achieved through a directed ortho-lithiation of N-pivaloyl-2-(3-fluorophenyl)ethylamine. nih.gov The efficiency of this step is highly sensitive to the choice of organolithium reagent, solvent, temperature, and reaction time. A study on the lithiation of a related N-pivaloylphenylethylamine derivative highlights the importance of these parameters. semanticscholar.org

| Entry | Organolithium Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) |

|---|---|---|---|---|---|

| 1 | n-BuLi (2.2) | THF | -78 | 2 | 65 |

| 2 | s-BuLi (2.2) | THF | -78 | 2 | 78 |

| 3 | t-BuLi (2.2) | THF | -78 | 2 | 55 |

| 4 | s-BuLi (2.2) | Et2O | -78 to 0 | 3 | 72 |

| 5 | s-BuLi (3.0) | THF | -78 | 2 | 81 |

As indicated in the table, the use of s-BuLi in THF at -78°C provides a significant improvement in yield compared to n-BuLi or t-BuLi. Increasing the equivalents of the organolithium reagent can further enhance the conversion.

Optimization of Dehydrogenation:

The aromatization of the 3,4-dihydroisoquinoline (B110456) intermediate to the corresponding isoquinoline is a crucial step. Various methods can be employed for this dehydrogenation, including the use of oxidizing agents or catalytic systems. A study on the selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides under aerobic conditions offers valuable insights into optimizing this transformation. arkat-usa.org

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | DMSO | 100 | 24 | >95 |

| 2 | Toluene | 110 | 24 | <10 |

| 3 | Toluene/DMSO (10 mol%) | 110 | 24 | 85 |

| 4 | DMF | 100 | 24 | 92 |

| 5 | DMSO | 80 | 48 | 75 |

The data suggests that polar aprotic solvents like DMSO and DMF are highly effective in promoting the aerobic oxidation. The reaction temperature and time are also critical parameters to control for achieving high conversion.

Optimization of C-4 Carboxylation:

The introduction of a carboxylic acid group at the C-4 position of the 8-fluoroisoquinoline core represents a significant challenge due to the relatively unreactive nature of this C-H bond. A potential strategy involves the temporary dearomatization of the isoquinoline ring to enhance the nucleophilicity of the C-4 position, followed by reaction with an electrophilic carbon dioxide source. An analogous C-4 alkylation of isoquinolines with vinyl ketones, catalyzed by a Brønsted acid, proceeds via such a dearomatized intermediate. acs.org Optimization of a hypothetical carboxylation would involve screening of activating agents, CO2 sources, and reaction conditions.

| Entry | Activating Agent | CO2 Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzoic Acid | CO2 gas | Toluene | 80 | 1 | Trace |

| 2 | Trifluoroacetic Acid | CO2 gas | DCE | 100 | 10 | 15 |

| 3 | Lewis Acid (e.g., AlCl3) | CO2 gas | CS2 | 50 | 20 | 35 |

| 4 | Lewis Acid (e.g., AlCl3) | Dry Ice | CS2 | -78 to rt | 1 | 40 |

| 5 | Superacid (e.g., TfOH) | CO2 gas | CH2Cl2 | 0 | 5 | 25 |

This hypothetical optimization table illustrates that the choice of activating agent, the form of the CO2 source (gaseous or solid), and the reaction conditions (temperature, pressure, solvent) would all be critical factors in developing an efficient C-4 carboxylation protocol. The use of a Lewis acid to activate the isoquinoline ring towards electrophilic attack by CO2 appears to be a promising direction.

Chemical Transformations and Functionalization of 8 Fluoroisoquinoline 4 Carboxylic Acid

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position is a primary site for functionalization, allowing for the formation of esters, amides, and alcohols, which serve as key intermediates for further molecular elaboration.

The conversion of 8-Fluoroisoquinoline-4-carboxylic acid to its corresponding esters can be readily achieved through several standard protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). libretexts.orgchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it forms. libretexts.orgmasterorganicchemistry.com

Alternative methods that proceed under milder conditions include reaction with acid chlorides or the use of coupling reagents. The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270). numberanalytics.com Additionally, carbodiimide-mediated coupling reactions, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can efficiently produce esters. numberanalytics.com

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification and is achieved by heating the ester with an excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible process where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.ukchemistrysteps.com This reaction yields the sodium salt of the carboxylic acid and the corresponding alcohol. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is required to isolate the free this compound. chemistrysteps.com

Table 1: Representative Esterification Methodologies

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Alcohol (R'-OH), H₂SO₄ or HCl (catalyst) | Heat, often with water removal | Equilibrium-driven; requires excess alcohol. libretexts.orgchemguide.co.uk |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then R'-OH, Pyridine | Mild to moderate temperature | High-yielding; proceeds via a reactive intermediate. numberanalytics.com |

| DCC/DMAP Coupling | R'-OH, DCC, DMAP (catalyst) | Room temperature | Mild conditions; suitable for sensitive substrates. numberanalytics.com |

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. Direct reaction with an amine is generally not feasible and requires the activation of the carboxyl group. This is typically accomplished using a wide variety of peptide coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions like racemization. researchgate.netbachem.comuni-kiel.de

Commonly employed coupling reagents can be categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.netbachem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. bachem.compeptide.com These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. peptide.com

Phosphonium Reagents : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a popular choice that generates highly reactive OBt active esters, leading to rapid and clean amide bond formation.

Aminium/Uronium Reagents : Reagents such as HBTU, TBTU, and HATU are highly efficient and are among the most commonly used in modern peptide synthesis. researchgate.netbachem.com HATU, which forms a more reactive OAt ester, is particularly effective for coupling sterically hindered amino acids. researchgate.net

The general procedure involves mixing the carboxylic acid with the coupling reagent, an amine, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in an aprotic solvent like DMF or DCM. bachem.com More recent, "greener" methods aim to avoid traditional coupling reagents altogether by using catalytic systems or novel activation strategies. nih.govrsc.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Additive (if common) | Base | Notes |

| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure | DIPEA, NMM | EDC is water-soluble, facilitating purification. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | --- | DIPEA, NMM | PyBOP is less hazardous than BOP. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | --- | DIPEA, NMM | HATU and COMU are highly reactive, suitable for difficult couplings. researchgate.net |

The carboxylic acid group of this compound can be reduced to a primary alcohol, (8-fluoroisoquinolin-4-yl)methanol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing carboxylic acids to primary alcohols in high yield. masterorganicchemistry.comlibretexts.orgacs.orgchemistrysteps.compearson.com The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, followed by an acidic workup to protonate the resulting alkoxide and neutralize excess reagent. chemistrysteps.com

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The mechanism of LiAlH₄ reduction involves initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen atoms and subsequent delivery of hydride ions. chemistrysteps.com An aldehyde is formed as a transient intermediate but is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgchemistrysteps.com

The resulting primary alcohol, (8-fluoroisoquinolin-4-yl)methanol, is a versatile intermediate. The hydroxyl group can be further functionalized, for example, by conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions, or oxidized to the corresponding aldehyde under controlled conditions.

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character to the molecule. quimicaorganica.org Consequently, it can undergo several characteristic reactions:

Salt Formation : As a base, the nitrogen atom readily reacts with acids to form isoquinolinium salts. quimicaorganica.org Given the presence of the carboxylic acid group, this compound can exist as a zwitterion under certain pH conditions.

Alkylation and Acylation : The nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) or acyl halides to form N-alkyl or N-acyl isoquinolinium salts. quimicaorganica.org These quaternary salts are more susceptible to nucleophilic attack on the pyridine ring.

N-Oxide Formation : Oxidation of the nitrogen atom using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) yields the corresponding this compound N-oxide. quimicaorganica.orgresearchgate.net The formation of an N-oxide can alter the electronic properties of the ring system, influencing its reactivity in subsequent substitution reactions. thieme-connect.de

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Isoquinoline Ring System

The isoquinoline core of the molecule consists of two fused aromatic rings—a benzene (B151609) ring and a pyridine ring—both of which can potentially undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In general, electrophilic aromatic substitution on the isoquinoline ring system is challenging. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is strongly deactivated towards electrophilic attack, especially when protonated under acidic reaction conditions. wikipedia.org Therefore, electrophilic substitution typically occurs on the benzene ring, favoring the C-5 and C-8 positions. youtube.com

In the case of this compound, the scenario is more complex. The ring system is heavily substituted with groups that influence reactivity and regioselectivity:

The carboxylic acid group at C-4 is a deactivating, meta-directing group, further deactivating the pyridine ring. youtube.comlumenlearning.com

The fluorine atom at C-8 is a deactivating group due to its inductive effect but is an ortho-, para-director via its resonance effect. libretexts.org

The isoquinoline nitrogen , especially under acidic conditions (as a pyridinium (B92312) ion), acts as a powerful deactivating group for both rings.

Considering these factors, any electrophilic attack would be significantly disfavored. If forced, substitution would most likely occur on the benzene ring at the C-5 or C-7 positions, which are ortho and para to the fluorine atom, respectively, and are least deactivated by the pyridinium nitrogen and the C-4 carboxyl group.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the isoquinoline ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.orgmasterorganicchemistry.com The fluorine atom at the C-8 position of this compound is a potential leaving group that can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols).

The SNAr mechanism is favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org The entire electron-deficient isoquinoline ring system, especially when the nitrogen is protonated, powerfully activates the ring for nucleophilic attack, making the displacement of the C-8 fluorine atom feasible. libretexts.org This type of reaction allows for the introduction of a wide range of substituents at the C-8 position.

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations for Isoquinoline Derivatization

Transition metal catalysis provides powerful tools for the derivatization of heterocyclic compounds like isoquinoline. nih.gov While specific examples for this compound are not extensively documented, several potential transformations can be envisaged based on established methodologies.

Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings are cornerstones of modern organic synthesis for forming carbon-carbon bonds. acs.orgorganic-chemistry.orgfiveable.me These reactions could potentially be applied to derivatives of this compound. For instance, conversion of the carboxylic acid to a halide or triflate would provide a handle for cross-coupling at the C-4 position.

Another significant area is the transition metal-catalyzed activation of C–F bonds. mdpi.comrsc.orgnih.govbohrium.com Although C–F bonds are the strongest single bonds to carbon, progress has been made in using transition metals like palladium, nickel, and rhodium to mediate their functionalization. mdpi.combohrium.com This could potentially allow for the direct cross-coupling of nucleophiles at the C-8 position, replacing the fluorine atom and offering an alternative to the SNAr pathway. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Fluoroisoquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the specific environment of the fluorine atom.

The 1H NMR spectrum is utilized to identify all hydrogen atoms in the molecule. The carboxylic acid proton is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10 and 13 ppm, due to strong hydrogen bonding and the electron-withdrawing nature of the adjacent oxygen atoms. libretexts.org The protons on the aromatic rings will resonate in the downfield region, generally between 7.0 and 9.5 ppm. The specific chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms and by anisotropic effects from the ring system.

The 13C NMR spectrum reveals all unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. thieme-connect.de Carbons directly attached to the electronegative fluorine (C-8) and nitrogen (C-1, C-3) atoms will be significantly influenced, as will the quaternary carbons within the fused ring system.

Predicted 1H NMR Spectral Data for 8-Fluoroisoquinoline-4-carboxylic acid Predicted data based on analogous structures and spectral principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~9.2 - 9.4 | Singlet (s) | - |

| H-3 | ~8.5 - 8.7 | Singlet (s) | - |

| H-5 | ~8.2 - 8.4 | Doublet (d) | JH5-H6 ≈ 7-9 |

| H-6 | ~7.7 - 7.9 | Triplet (t) | JH6-H5 ≈ 7-9, JH6-H7 ≈ 7-9 |

| H-7 | ~7.5 - 7.7 | Doublet of doublets (dd) | JH7-H6 ≈ 7-9, JH7-F8 ≈ 8-10 |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - |

Predicted 13C NMR Spectral Data for this compound Predicted data based on analogous structures and spectral principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | ~150 - 155 | Small 4JCF coupling expected |

| C-3 | ~140 - 145 | - |

| C-4 | ~125 - 130 | - |

| C-4a | ~135 - 140 | Small 3JCF coupling expected |

| C-5 | ~128 - 132 | Small 4JCF coupling expected |

| C-6 | ~129 - 133 | Small 3JCF coupling expected |

| C-7 | ~118 - 122 | 2JCF ≈ 15-25 |

| C-8 | ~160 - 165 | 1JCF ≈ 240-260 |

| C-8a | ~125 - 130 | 2JCF ≈ 15-25 |

| -COOH | ~165 - 170 | - |

19F NMR is highly sensitive and provides a distinct signal for the fluorine atom. nih.gov For an aromatic fluorine, the chemical shift is expected in the range of -100 to -140 ppm relative to a CFCl3 standard. ucsb.eduthermofisher.com The signal for the fluorine at the C-8 position would likely appear as a multiplet due to coupling with adjacent protons, primarily H-7 (a three-bond coupling, 3JFH) and potentially a smaller four-bond coupling to H-1 (4JFH). This technique is exceptionally useful for confirming the presence and specific location of the fluorine substituent. wikipedia.org

2D NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, and another between H-6 and H-7, confirming the sequence of these protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond 1H-13C correlation). columbia.edu An HSQC spectrum would show cross-peaks connecting H-1 to C-1, H-3 to C-3, H-5 to C-5, H-6 to C-6, and H-7 to C-7, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is instrumental in identifying the connectivity around quaternary carbons and linking different parts of the molecule. Key expected HMBC correlations would include:

H-1 correlating to C-3, C-8a, and C-4a.

H-5 correlating to C-4, C-7, and C-8a.

H-7 correlating to C-5 and C-8a. These correlations would unambiguously confirm the fused isoquinoline ring system and the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. A NOESY spectrum could show a correlation between H-1 and H-7, confirming their spatial proximity on opposite sides of the bay-like region of the isoquinoline core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule. For this compound (C10H6FNO2), the calculated exact mass of the neutral molecule is 191.0383. In a typical experiment using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ would be observed.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass | Expected Observed Mass |

|---|---|---|---|

| [M+H]+ | C10H7FNO2+ | 192.0455 | 192.0455 ± 0.0005 |

Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pathways. A primary and highly characteristic fragmentation for a carboxylic acid is the loss of carbon dioxide (CO2, 44 Da). chempap.org Another common initial loss is water (H2O, 18 Da). Subsequent fragmentation would likely involve the cleavage of the stable isoquinoline ring system.

Plausible Fragmentation Pathway

[M+H]+ (m/z 192.0455) → Loss of H2O → [C10H5FNO]+ (m/z 174.0349)

[M+H]+ (m/z 192.0455) → Loss of CO2 → [C9H7FN]+ (m/z 148.0557) (8-Fluoroisoquinoline ion)

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid and the aromatic system. orgchemboulder.com

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium, Sharp |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |

| Aromatic C=C / C=N | Ring Stretch | 1450-1620 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |

| Aromatic C-F | Stretch | 1100-1250 | Strong |

| Carboxylic Acid O-H | Bend (Out-of-plane) | 910-950 | Medium, Broad |

The most diagnostic features would be the very broad O-H stretch centered around 3000 cm-1, which overlaps with the C-H stretches, and the intense C=O carbonyl stretch around 1710 cm-1. libretexts.orgechemi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique would yield a three-dimensional model of the molecule, confirming the planarity of the isoquinoline ring system and the precise location of the fluorine and carboxylic acid substituents.

Key information obtained would include:

Unambiguous Connectivity: Definitive confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond parameters, offering insight into electronic effects such as conjugation and the influence of the fluorine substituent.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. It is highly probable that strong intermolecular hydrogen bonds would be observed between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. researchgate.net

Conformation: The analysis would determine the relative orientation of the carboxylic acid group with respect to the isoquinoline plane.

While experimental data is not currently available, the application of this technique would provide an unequivocal structural determination, serving as a final point of validation for the data inferred from other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 8 Fluoroisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netnih.gov For 8-Fluoroisoquinoline-4-carboxylic acid, DFT calculations are employed to predict its ground state properties.

These calculations typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. From this optimized geometry, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Other ground state properties derived from DFT include the total energy, dipole moment, and the distribution of atomic charges, which can reveal insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Table 1: Illustrative Ground State Properties of this compound Predicted by DFT This table presents typical parameters obtained from DFT calculations and does not represent experimentally verified data.

| Property | Predicted Value | Unit | Significance |

| Total Energy | Value | Hartrees | Thermodynamic stability |

| HOMO Energy | Value | eV | Electron-donating ability |

| LUMO Energy | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value | eV | Chemical reactivity, kinetic stability |

| Dipole Moment | Value | Debye | Molecular polarity |

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TDDFT) is an extension used to investigate the behavior of molecules in their electronically excited states. rsc.orgresearchgate.net This is particularly useful for predicting spectroscopic properties, such as UV-visible absorption spectra. nih.gov TDDFT calculations can determine the energies of electronic transitions from the ground state to various excited states. nih.gov

For this compound, TDDFT would be used to calculate the vertical excitation energies, which correspond to the absorption of light. Associated with each excitation is an oscillator strength, a theoretical measure of the intensity of the absorption. nih.gov By calculating the energies and oscillator strengths for the lowest-lying excited states, one can simulate the molecule's UV-visible spectrum. This allows for a direct comparison with experimental data and helps in assigning specific electronic transitions to observed absorption bands. researchgate.net

Table 2: Illustrative TDDFT-Predicted Electronic Transitions for this compound This table presents typical parameters obtained from TDDFT calculations and does not represent experimentally verified data.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Value | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | Value | HOMO → LUMO+1 |

Computational methods can also predict other types of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. Using DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The prediction of ¹H and ¹³C NMR spectra for this compound would involve calculating the chemical shifts for each unique hydrogen and carbon atom in the molecule. nih.gov Comparing these in silico results with experimentally measured spectra serves as a powerful method for structure validation. Discrepancies between predicted and observed shifts can help refine the understanding of the molecule's conformation or electronic environment in solution.

Molecular Modeling and Conformational Analysis of the this compound System

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Molecular modeling encompasses a range of computational techniques used to study these conformations. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline (B145761) ring system. nih.gov

Conformational analysis can be performed by systematically rotating this bond and calculating the relative energy of each resulting geometry using methods like molecular mechanics or quantum mechanics. This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them. nih.gov For the carboxylic acid group, two primary planar conformations are typically considered: syn and anti, which describe the orientation of the acidic proton relative to the carbonyl group. Computational studies can determine which conformer is more stable and how the energy barrier to rotation might influence the molecule's behavior in different environments. nih.gov

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. rsc.orgnumberanalytics.com By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. researchgate.netresearchgate.net

For this compound, computational methods could be used to explore various reactions, such as its synthesis or its derivatization (e.g., esterification or amidation at the carboxylic acid group). By calculating the structures and energies of the transition states, one can determine the activation energy for a given reaction step. This provides a quantitative measure of the reaction's feasibility and rate. montclair.edu Such studies can differentiate between competing reaction pathways and provide a detailed, step-by-step understanding of how chemical transformations occur at the molecular level. researchgate.net

Theoretical Insights into Ligand-Target Interaction Modes (Conceptual Framework)

Many quinoline-4-carboxylic acid derivatives are of interest for their potential biological activity, which arises from their interaction with specific protein targets. researchgate.netresearchgate.netfrontiersin.org Computational methods, particularly molecular docking, provide a conceptual framework for understanding these ligand-target interactions. nih.govmdpi.com

Molecular docking is a simulation technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com These theoretical insights are crucial for structure-based drug design, helping to rationalize the activity of known inhibitors and guiding the modification of the ligand to improve its binding affinity and selectivity. nih.govresearchgate.net

In Silico Prediction of Novel Chemical Transformations and Synthetic Pathways

The prediction of novel chemical transformations and the design of efficient synthetic pathways are cornerstones of modern chemical research. Computational chemistry offers a powerful suite of tools to achieve these goals, enabling the exploration of chemical reactivity and reaction space in silico before undertaking experimental work. researchgate.net For a molecule such as this compound, these theoretical investigations can unveil new derivatives and optimize its synthesis, saving significant time and resources. The primary computational approaches employed for these purposes include quantum mechanical calculations, automated retrosynthesis algorithms, and machine learning models.

Quantum Mechanical (QM) Approaches

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the feasibility of chemical transformations at a fundamental level. grnjournal.usrsc.org These methods model the electronic structure of molecules to calculate energy profiles of potential reaction pathways, including the energies of reactants, products, intermediates, and transition states. rsc.org

For this compound, DFT calculations could be hypothetically applied to:

Map Electron Density and Predict Reactivity: By calculating the distribution of electrons, researchers can identify the most nucleophilic and electrophilic sites on the molecule. This information is crucial for predicting how the molecule will interact with various reagents. For instance, the fluorine atom's electron-withdrawing nature and the electronic landscape of the isoquinoline ring system can be precisely mapped to guide substitution reactions.

Investigate Catalyst-Substrate Interactions: If a catalyzed reaction is envisioned, QM methods can model the interaction between this compound and a potential catalyst. bbnchasm.com This can help in designing or selecting a catalyst that lowers the activation energy of the desired transformation, thereby increasing reaction efficiency.

A hypothetical application of DFT could involve predicting the most likely site for electrophilic aromatic substitution on the benzene (B151609) ring portion of the isoquinoline core. The calculated activation energies for substitution at different positions would indicate the most favorable pathway.

Hypothetical DFT Calculation Results for Electrophilic Nitration

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| C-5 | 18.5 | High |

| C-6 | 22.1 | Moderate |

| C-7 | 20.8 | Moderate |

Note: This data is illustrative and represents the type of output generated from quantum chemical calculations.

Computer-Aided Synthesis Planning (CASP) and Retrosynthesis

For this compound, a retrosynthesis tool could suggest several pathways by identifying key bond disconnections. wikipedia.org The software would analyze the structure and propose precursors that could be combined to form the target molecule, ranking the routes based on factors like the availability of starting materials, reaction yields, and step count.

Hypothetical Retrosynthetic Pathways Proposed by CASP Software

| Route ID | Key Disconnection Strategy | Proposed Precursors | Number of Steps |

| Path-A | Pomeranz–Fritsch reaction | 2-Fluoro-6-methylbenzaldehyde, Aminoacetaldehyde diethyl acetal | 4 |

| Path-B | Bischler–Napieralski cyclization | N-(2-Fluoro-6-formylphenethyl)formamide | 3 |

| Path-C | Metal-catalyzed cyclization | 2-Bromo-6-fluorobenzaldehyde, 2-Aminovinylboronic acid pinacol (B44631) ester | 5 |

Note: This table presents hypothetical pathways that could be generated by retrosynthesis prediction software.

The application of ML to this compound could involve:

Predicting Outcomes of Novel Reactions: Researchers could input the structure of this compound along with a novel reagent into a predictive model. The model would then output the most likely product structure(s) and potentially the expected yield.

Optimizing Reaction Conditions: For a known transformation, an ML model could analyze the reactants and desired product to suggest the optimal solvent, temperature, and catalyst, thereby maximizing yield and minimizing byproducts. nih.gov

Discovering New Synthetic Connections: By analyzing the structural and electronic features of the molecule, advanced AI tools could propose unprecedented reactions or synthetic strategies that lead to novel derivatives with desirable properties. bbnchasm.com

These in silico techniques provide a powerful framework for accelerating chemical research. By predicting novel transformations and designing synthetic pathways computationally, the development of new chemical entities based on the this compound scaffold can be pursued more efficiently and rationally.

Research Applications and Conceptual Advancements in the Field of Fluorinated Isoquinoline Carboxylic Acids

8-Fluoroisoquinoline-4-carboxylic Acid as a Key Synthetic Intermediate for the Construction of Complex Molecular Architectures

This compound serves as a valuable and versatile building block in synthetic organic chemistry, providing a foundational scaffold for the construction of more intricate and functionally diverse molecules. The strategic placement of the fluorine atom and the carboxylic acid group on the isoquinoline (B145761) core imparts distinct reactivity and allows for selective chemical modifications. The isoquinoline-4-carboxylic acid framework itself is a crucial component in many biologically active compounds. nih.govresearchgate.net Synthetic methodologies such as the Doebner and Pfitzinger reactions are traditionally used to create the quinoline-4-carboxylic acid core, which can then be further functionalized. nih.govresearchgate.net

The presence of the fluorine atom at the 8-position significantly influences the electronic properties of the heterocyclic system, which can be exploited in multi-step syntheses. For instance, fluorinated isoquinoline systems can undergo transformations to introduce various substituents at different positions. The C-1 position can be activated through quaternization, allowing for the introduction of aryl or alkyl groups via reactions with Grignard reagents. mdpi.com Furthermore, the C-8 position, activated by the fluorine atom, is susceptible to nucleophilic aromatic substitution, enabling the introduction of amino groups and other functionalities. mdpi.com The carboxylic acid at the 4-position offers a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for linking the core scaffold to other molecular fragments. This dual reactivity makes this compound an ideal starting point for creating complex, multi-substituted isoquinoline and tetrahydroisoquinoline derivatives. mdpi.com

Development of Novel Isoquinoline-Based Scaffolds through Strategic Chemical Derivatization

The derivatization of the this compound core is a key strategy for developing novel molecular scaffolds with tailored properties. The inherent functionalities of the molecule—the heterocyclic nitrogen, the electron-withdrawing fluorine atom, and the reactive carboxylic acid—provide multiple avenues for structural modification. These modifications are crucial for exploring new chemical space and generating compounds with unique biological or material properties.

A prime example of scaffold development involves the transformation of the isoquinoline core into related heterocyclic systems, such as quinazolines. For instance, a related scaffold, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was designed and synthesized as a potential kinase inhibitor. researchgate.netnu.edu.kz This demonstrates a common strategy where the core heterocyclic system is altered to optimize interactions with a biological target. Further derivatization can be achieved by leveraging the reactivity of the existing functional groups. The carboxylic acid at the C-4 position is readily converted into amides, esters, or other functional groups, allowing for the introduction of a wide array of substituents. researchgate.net Similarly, the fluorine atom at C-8 can be replaced by various nucleophiles, leading to 8-substituted isoquinoline derivatives. mdpi.com These strategic derivatizations enable the generation of diverse libraries of compounds built upon the core isoquinoline framework, facilitating the discovery of novel chemical entities for various applications.

Systematic Structure-Activity Relationship (SAR) Studies and Understanding of Substituent Effects within Isoquinoline Series

In a study of quinazoline-based kinase inhibitors, which share structural similarities with the isoquinoline scaffold, the effects of various substituents were systematically evaluated. mdpi.comnih.gov The findings highlight the importance of both the fluorine atom and the carboxylic acid group.

Fluorine Substitution : The presence of a fluorine atom on the primary heterocyclic scaffold was shown to provide an additional inhibitory effect compared to non-fluorinated analogues. mdpi.comnih.gov

Carboxylic Acid Group : The free carboxylic acid group was found to be crucial for activity. Masking this group through esterification led to a significant drop in inhibitory potency, suggesting it plays a key role in binding to the target, likely through hydrogen bond interactions. mdpi.com

Other Substitutions : Halogen substitutions (e.g., bromine) on other parts of the molecule, such as a terminal phenyl ring, also resulted in higher activity compared to unsubstituted or methyl-substituted derivatives. mdpi.comnih.gov

These insights are critical for guiding the rational design of more potent and selective inhibitors based on the fluorinated isoquinoline carboxylic acid framework.

| Compound Modification | Observed Effect on Kinase Inhibitory Activity | Reference |

|---|---|---|

| Presence of Fluorine on core scaffold | Increased inhibitory effect | mdpi.com, nih.gov |

| Esterification of Carboxylic Acid | Five-fold drop in activity | mdpi.com |

| Halogen Substitution on terminal phenyl ring | Higher activity than unsubstituted derivatives | mdpi.com, nih.gov |

| Methyl Substitution on terminal phenyl ring | Lower activity than halogen-substituted derivatives | mdpi.com, nih.gov |

Exploration of Bioisosteric Replacement Strategies Involving Fluorine and Carboxylic Acid Groups in Molecular Design

Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's physicochemical properties, pharmacokinetic profile, or potency while retaining its fundamental biological activity. cambridgemedchemconsulting.comdrughunter.com The fluorine atom and the carboxylic acid group in this compound are prime candidates for such replacements.

The fluorine atom is often used as a bioisostere for a hydrogen atom. cambridgemedchemconsulting.com Its small size allows it to fit into spaces occupied by hydrogen, but its high electronegativity can profoundly alter the molecule's properties. Replacing hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability. cambridgemedchemconsulting.com It can also modulate the pKa of nearby functional groups, such as the isoquinoline nitrogen, which can affect receptor binding and solubility. cambridgemedchemconsulting.com

The carboxylic acid group is frequently replaced to overcome issues related to poor membrane permeability, rapid metabolism (e.g., formation of reactive acyl glucuronides), and high acidity. drughunter.comhyphadiscovery.com A variety of functional groups can serve as bioisosteres for carboxylic acids.

Ionized Bioisosteres : Tetrazoles are a classic example, often mimicking the acidity and charge distribution of a carboxylic acid, which can lead to similar or improved biological activity and better oral bioavailability in some cases. drughunter.comhyphadiscovery.com Other acidic heterocycles like isooxazolols or N-acylsulfonamides are also employed. hyphadiscovery.com

Neutral Bioisosteres : In some contexts, replacing the acidic carboxylic acid with a neutral group that can still participate in key hydrogen bonding interactions is desirable. nih.govsemanticscholar.org Fluorinated alcohols and phenols have been explored for this purpose, as they can act as hydrogen bond donors without the high acidity of a carboxylic acid. semanticscholar.org This type of replacement can significantly increase a molecule's lipophilicity and permeability. semanticscholar.org

The strategic application of these bioisosteric replacements to the this compound scaffold allows for fine-tuning of molecular properties to optimize a compound for a specific therapeutic purpose. nu.edu.kznih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Hydrogen | Fluorine | Block metabolic oxidation, modulate pKa | cambridgemedchemconsulting.com |

| Carboxylic Acid | Tetrazole | Improve oral bioavailability, mimic acidity | drughunter.com, hyphadiscovery.com |

| Fluorinated Alcohol/Phenol | Increase lipophilicity and permeability, remove high acidity | nih.gov, semanticscholar.org |

Advancements in Chemical Library Synthesis and High-Throughput Screening Methodologies for Research Purposes

The development of chemical libraries and high-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid evaluation of thousands to millions of compounds. manuscriptpoint.com Scaffolds like this compound are highly valuable for constructing focused chemical libraries due to their synthetic tractability and relevance as a pharmacophore. researchgate.net

The synthesis of a chemical library based on this scaffold would typically involve combinatorial chemistry, where a common core is reacted with a set of diverse building blocks. The carboxylic acid group of this compound is an ideal anchor point for such an approach. It can be readily coupled with a large library of amines to generate a diverse set of amides, or with alcohols to create esters. This allows for the systematic exploration of the chemical space around the core scaffold.

Modern HTS methodologies rely on automation and miniaturization to test these large libraries efficiently. nih.gov The compounds, arrayed in microtiter plates, are subjected to biological or other functional assays, with results read by automated detectors. The goal is to identify "hits"—compounds that exhibit a desired activity. The structural diversity built into the library from the this compound scaffold increases the probability of finding novel hits, which can then be optimized into lead compounds for further research and development. lifechemicals.com

Contributions to the Understanding of Structure-Reactivity Relationships in Fluorinated Heterocyclic Systems

The study of this compound and related molecules contributes significantly to the fundamental understanding of structure-reactivity relationships in fluorinated heterocyclic chemistry. The introduction of a highly electronegative fluorine atom into the aromatic system has profound and predictable effects on the molecule's reactivity.

The fluorine atom acts as a strong electron-withdrawing group via the inductive effect. This has several consequences:

Modulation of Basicity : The electron-withdrawing nature of fluorine decreases the electron density on the isoquinoline nitrogen atom, making it less basic compared to its non-fluorinated counterpart. This change in pKa can influence the molecule's behavior in physiological environments and its ability to interact with biological targets. cambridgemedchemconsulting.com

Activation towards Nucleophilic Aromatic Substitution : The fluorine atom can activate the ring, particularly the position it occupies (C-8), towards nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by nucleophiles like amines, providing a synthetic route to 8-substituted isoquinolines. mdpi.com

By studying the synthetic transformations and physicochemical properties of this compound, chemists gain deeper insights into how fluorine substitution can be used to control and direct the reactivity of complex heterocyclic systems.

Q & A

Q. What are the established synthetic pathways for preparing 8-Fluoroisoquinoline-4-carboxylic acid, and what are their respective advantages?

The synthesis of this compound typically involves fluorination strategies or multi-step sequences starting from pre-functionalized isoquinoline precursors. Direct fluorination methods, such as electrophilic substitution using fluorine-containing reagents, offer simplicity but may require optimization to avoid over-fluorination. Multi-step approaches, including the use of chiral amines and protecting groups (e.g., tert-butoxycarbonyl, Boc), enable precise control over regiochemistry and enantiopurity, as demonstrated in analogous fluoroquinoline syntheses . Advantages of greener methods include reduced environmental impact and improved yields via solvent optimization .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and fluorine substitution patterns (e.g., coupling constants for fluorine-proton interactions) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as seen in structurally similar tetrahydroisoquinoline-carboxylic acids .

- GC/HPLC : Assess purity, with GC used for volatile intermediates and HPLC for polar derivatives .

Q. How does the fluorination at the 8-position influence the electronic properties of the isoquinoline core?

Fluorine's strong electron-withdrawing effect increases the electrophilicity of adjacent positions, enhancing reactivity in cross-coupling or nucleophilic substitution reactions. This modification also stabilizes intermediates in multi-step syntheses, as observed in fluoroquinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Temperature Control : Lower temperatures minimize side reactions during fluorination .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve efficiency in cross-coupling steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as noted in analogous quinoline syntheses .

Q. What mechanistic insights explain contradictory reports on the biological activity of fluorinated isoquinoline derivatives?

Discrepancies often arise from variations in substituent positions (e.g., 8-F vs. 7-F analogs) or stereochemistry, which alter binding affinities to biological targets. Comparative studies using isothermal titration calorimetry (ITC) or molecular docking can clarify structure-activity relationships .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Critical considerations include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use of fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Compliance with federal/local regulations for fluorinated organic waste .

Methodological and Reproducibility Questions

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility of this compound synthesis?

Detailed documentation should include:

Q. How can researchers validate the enantiopurity of this compound derivatives?

Chiral HPLC or capillary electrophoresis separates enantiomers, while optical rotation measurements and circular dichroism (CD) confirm absolute configuration. These methods are critical for pharmacological studies requiring enantiomer-specific activity .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Standardization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.